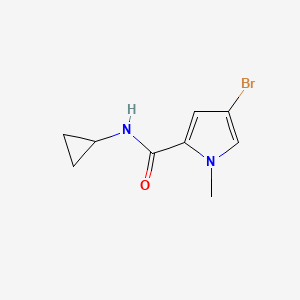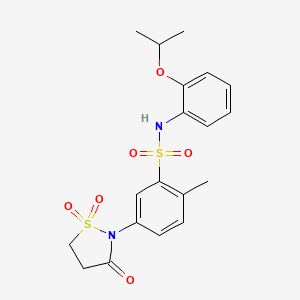
N,2-dimethylcyclohexanamine hydrochloride
Übersicht
Beschreibung
“N,2-dimethylcyclohexanamine hydrochloride” is a chemical compound with the molecular formula C8H17N . It is also known by other names such as Cyclohexyldimethylamine and Dimethylaminocyclohexane .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring with a dimethylamine (N(CH3)2) group attached . The molecular weight of the compound is approximately 127.227 Da .Physical and Chemical Properties Analysis
“this compound” has a density of approximately 0.9 g/cm3 and a boiling point of around 162.0 °C at 760 mmHg . The compound also has a vapor pressure of 2.2 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Nitrosamines and Water Technology
Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have been a significant concern in water technology due to their presence as disinfection by-products in chloraminated waters. The formation mechanisms of NDMA, primarily through reactions involving dimethylamine (DMA) and other precursors in water treatment processes, highlight the need for effective removal strategies. This is crucial for ensuring water safety and consumer health, given the higher health risks associated with nitrosamines compared to chlorinated by-products. The exploration of photolytic methods suggests potential for technological application in mitigating nitrosamine presence in water supplies (J. Nawrocki & P. Andrzejewski, 2011).
Research on Novel Synthetic Opioids
While focusing on the chemistry and pharmacology of novel synthetic opioids, including N-substituted benzamides and acetamides, a detailed review sheds light on compounds developed at the Upjohn Company in the 1970s and 1980s. These compounds, including those related to the dimethyl structure, have seen varied applications and interests in scientific research, underlining the importance of early detection and monitoring for new substances of abuse. The review emphasizes the significance of international early warning systems in tracking emerging psychoactive substances (K. Sharma et al., 2018).
Environmental Impacts and Removal Techniques
The presence of nitrosamines like NDMA in water and wastewater, their formation mechanisms, and the challenges in removing these compounds from the environment have been extensively reviewed. Studies suggest that NDMA formation is influenced by various factors, including the presence of DMA and other organic compounds during water treatment processes. The review discusses current knowledge on the formation and potential removal methods for nitrosamines, indicating a gap in effective treatment technologies and the need for further research in this area (S. Mhlongo, B. Mamba, & R. Krause, 2009).
Safety and Hazards
“N,N-Dimethylcyclohexylamine”, a similar compound, is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It is also fatal if inhaled and very toxic to aquatic life with long-lasting effects . Please handle “N,2-dimethylcyclohexanamine hydrochloride” with similar caution until more specific safety data is available.
Eigenschaften
IUPAC Name |
N,2-dimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-5-3-4-6-8(7)9-2;/h7-9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJDRRXGVVIXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-67-4 | |
| Record name | N,2-dimethylcyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B3198303.png)
![2-(3-ethylphenoxy)-N-[5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3198317.png)



![Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3198342.png)






